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Abstract

Leniolisib, also known as CDZ173, is a potent and selective small molecule inhibitor of the
phosphoinositide 3-kinase & (PI13Kd) isoform.[1][2][3] Developed to target the underlying cause
of activated PI3Kd syndrome (APDS), a rare primary immunodeficiency, leniolisib has
demonstrated significant efficacy in normalizing immune function and reducing
lymphoproliferation in affected individuals.[4][5][6][7][8] This technical guide provides an in-
depth overview of the molecular structure, mechanism of action, physicochemical properties,
and key experimental data related to leniolisib, intended for researchers, scientists, and
professionals in the field of drug development.

Molecular Structure and Chemical Properties
Leniolisib is a pyridopyrimidine derivative with the systematic IUPAC name 1-[(3S)-3-[[6-[6-
methoxy-5-(trifluoromethyl)-3-pyridinyl]-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-4-
yllamino]pyrrolidin-1-yl]propan-1-one.[1] Its chemical structure is characterized by a
tetrahydropyrido[4,3-d]pyrimidine core.

Table 1: Chemical and Physical Properties of Leniolisib
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Property

Value

Reference

Molecular Formula

C21H25F3N60O2

[1]

Molar Mass

450.466 g/mol

[1]

CAS Number

1354690-24-6

[1]

IUPAC Name

1-[(3S)-3-[[6-[6-methoxy-5-
(trifluoromethyl)-3-
pyridinyl]-7,8-dihydro-5H-
pyrido[4,3-d]pyrimidin-4-

ylJamino]pyrrolidin-1-yl]propan-

1-one

[1]

SMILES

CCC(=0)N1CC--INVALID-
LINK--
NC2=C3CN(CCC3=NC=N1)C
4=CN=C(OC)C(=C4)C(F)(F)F

[1]

Appearance

White to off-white solid

Solubility

Soluble in DMSO

Mechanism of Action

Leniolisib is a highly selective inhibitor of the delta isoform of phosphoinositide 3-kinase
(PI3Kd).[1][2][3] PI3KJd is a lipid kinase that plays a crucial role in the activation and

proliferation of immune cells, particularly B cells and T cells.[1][2] In APDS, gain-of-function

mutations in the PIK3CD gene lead to hyperactivation of PI3KJ, resulting in immune
dysregulation.[4][6] Leniolisib binds to the ATP-binding site of the p110d catalytic subunit of
PI3Kd, thereby blocking its kinase activity.[1][2] This inhibition prevents the conversion of

phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate

(PIP3), a key second messenger in the PI3K signaling pathway.[1][2] Downstream signaling

through Akt and mTOR is consequently suppressed, leading to a reduction in the proliferation

and activation of immune cells.[3][5]

© 2025 BenchChem. All rights reserved. 2/10

Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC5601375/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5601375/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5601375/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5601375/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5601375/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5601375/
https://pubmed.ncbi.nlm.nih.gov/28947947/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10894968/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5601375/
https://pubmed.ncbi.nlm.nih.gov/28947947/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10163280/
https://pubmed.ncbi.nlm.nih.gov/36399712/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5601375/
https://pubmed.ncbi.nlm.nih.gov/28947947/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5601375/
https://pubmed.ncbi.nlm.nih.gov/28947947/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10894968/
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2024.1337436/full
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1673424?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Cell Membrane Cytoplasm Nucleus

@ Phosphorylation @ Recruitment @ Phosphorylation @ @ Activation rorer Promotion

Click to download full resolution via product page
Figure 1: PI3K Signaling Pathway and the Point of Inhibition by Leniolisib.

Quantitative Data
In Vitro Potency and Selectivity

Leniolisib demonstrates high potency against PI3Kd with significant selectivity over other Class
| PI3K isoforms.

Table 2: In Vitro Potency and Selectivity of Leniolisib against PI3K Isoforms

PI3K Isoform ICs0 (NM) Selectivity vs. PI3Kd (fold)
PI3Ka 244 22

PI3Kp 424 38

PI3Ky 2230 202

PI3Kd 11

Data from cell-free isolated

enzyme assays.[3][5]

Cellular Activity

The inhibitory activity of leniolisib on the PI3K pathway has been confirmed in cellular assays.

Table 3: Cellular Activity of Leniolisib
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Assay Cell Type Endpoint ICs0 (NM)

Rat-1 cells transfected )
o ) Phosphorylation of
pPAKT Inhibition with human myr- 30

AKT
pl110d

I ) anti-IgM induced
B-cell Activation Murine splenocytes ) 25
MCD86 expression

o anti-IgM/IL-4 induced
B-cell Activation Rat whole blood ] 99
rCD86 expression

Data derived from
Hoegenauer et al.
(2017).

Pharmacokinetic Properties

Table 4: Pharmacokinetic Parameters of Leniolisib in Humans

Parameter Value

Tmax (median) ~1-2 hours

Protein Binding ~94.5%

Metabolism Primarily hepatic via CYP3A4 (~94.5%)
Elimination Half-life ~7.5 hours

Data from various clinical and preclinical
studies.[5]

Experimental Protocols
PI3Ko Biochemical Assay (Representative Protocol)

This protocol is a representative method for determining the in vitro potency of inhibitors
against PI3KJd.
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Figure 2: Workflow for a Representative PI3Kd Biochemical Assay.
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Methodology:

e Preparation: Prepare assay buffer, dilute recombinant PI3Kd enzyme, perform serial dilutions
of leniolisib in DMSO, and prepare a substrate solution containing PIP2 and ATP.

e Reaction: Add the diluted leniolisib and PI3Kd enzyme to a 384-well plate and incubate to
allow for inhibitor binding. Initiate the kinase reaction by adding the substrate solution and
incubate at room temperature. Stop the reaction by adding a solution containing EDTA.

o Detection: Add a detection reagent, such as ADP-Glo™, which measures the amount of ADP
produced. After an incubation period for signal development, read the luminescence on a
plate reader. The ICso is calculated from the dose-response curve.

PAKT Cellular Assay (Representative Protocol)

This protocol describes a method to assess the inhibition of PI3K signaling in a cellular context
by measuring the phosphorylation of AKT.

Methodology:

o Cell Culture and Treatment: Plate Rat-1 fibroblasts stably expressing the human myr-p110d
catalytic subunit. Treat cells with varying concentrations of leniolisib or vehicle control for a
specified time.

o Cell Lysis: Wash cells with ice-cold PBS and lyse with a buffer containing protease and
phosphatase inhibitors.

o Protein Quantification: Determine the protein concentration of each lysate using a BCA
assay.

o Western Blotting:
o Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
o Block the membrane with 5% BSA in TBST.

o Incubate the membrane with a primary antibody specific for phosphorylated AKT (pAKT
Ser473).
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o Wash and incubate with an HRP-conjugated secondary antibody.
o Detect the signal using an enhanced chemiluminescence (ECL) substrate.

o Strip and re-probe the membrane for total AKT as a loading control.

» Data Analysis: Quantify band intensities and normalize the pAKT signal to the total AKT
signal. Calculate the ICso from the dose-response curve.

Synthesis of Leniolisib

The synthesis of leniolisib has been reported by Hoegenauer et al. (2017). A detailed, step-by-
step protocol can be found in the supplementary information of their publication. The general
synthetic route involves the coupling of key intermediates to construct the tetrahydropyrido[4,3-
d]pyrimidine core, followed by the introduction of the side chains.

Clinical Development

Leniolisib has been investigated in clinical trials for the treatment of APDS. The pivotal Phase
2/3 study (NCT02435173) was a two-part, multicenter trial.[9] Part 1 was an open-label, dose-
escalation study, and Part 2 was a randomized, double-blind, placebo-controlled study.[9] The
trial enrolled patients aged 12 years and older with a confirmed genetic mutation causing
APDS.[6] The co-primary endpoints were the change from baseline in the sum of the products
of the diameters of the index lymph nodes and the change from baseline in the percentage of
naive B cells.[6] The study demonstrated that leniolisib treatment resulted in a statistically
significant reduction in lymph node size and an increase in naive B cells compared to placebo,
meeting its primary endpoints.[6]
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Part 1: Open-Label Dose Escalation Part 2: Randomized, Placebo-Controlled
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Figure 3: Overview of the NCT02435173 Clinical Trial Design.

Conclusion

Leniolisib is a first-in-class, selective PI3Kd inhibitor that has demonstrated a clear mechanism
of action and a favorable safety and efficacy profile in the treatment of APDS. Its molecular
structure is optimized for potent and selective inhibition of PI3Kd. The quantitative data from in
vitro, cellular, and clinical studies support its targeted therapeutic approach. This technical
guide provides a comprehensive resource for understanding the core scientific and clinical
aspects of leniolisib, which will be valuable for ongoing research and development in the field
of targeted immunomodulatory therapies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1673424?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1673424?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

